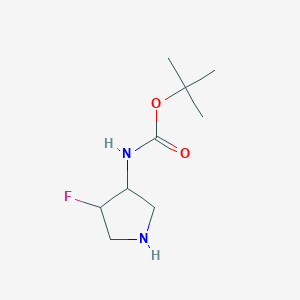

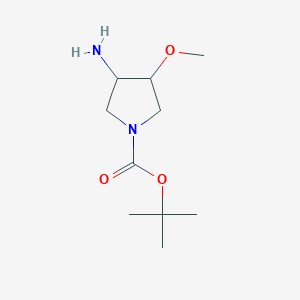

tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate

Übersicht

Beschreibung

Tert-Butyl 3-amino-4-methoxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biochemistry

Synthesis of Biotin Intermediates : It is used as an intermediate in the synthesis of natural products like Biotin, which plays a crucial role in the metabolic cycle, particularly in the catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Chiral Auxiliary Applications : The compound is also involved in the synthesis of chiral auxiliaries, which are essential in producing enantiomerically pure compounds, useful in dipeptide synthesis and in creating specific molecular configurations (Studer, Hintermann, & Seebach, 1995).

Chemical Reactions and Mechanisms

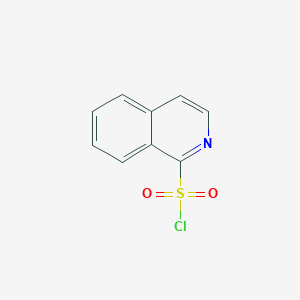

Photooxidation Studies : Researchers have explored its role in dye-sensitized photooxidation processes, leading to the formation of bipyrrolic products. This expands its potential use in organic synthesis and material science (Wasserman, Power, & Petersen, 1996).

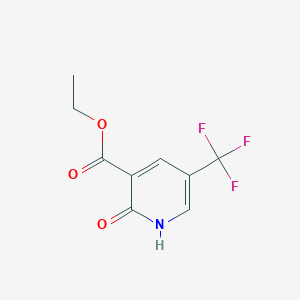

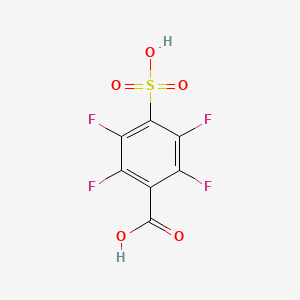

Defluorinative Cyclization : It has been used in novel synthetic methods involving intramolecular defluorinative cyclization, indicating its utility in creating complex molecular structures, especially in the field of cyclic amino acid synthesis (Hao, Ohkura, Amii, & Uneyama, 2000).

Advanced Material Synthesis

X-Ray and DFT Analyses : Its derivatives have been synthesized and analyzed using X-ray crystallography and DFT methods, aiding in the understanding of molecular structure and stability, especially in the context of Schiff base compounds (Çolak et al., 2021).

Tert-Butyloxycarbonyl Group Migration : Studies on N→O tert-butyloxycarbonyl (Boc) migration showcase its potential in chemical transformations and organic synthesis processes (Xue & Silverman, 2010).

Synthesis of Pharmaceutically Active Compounds

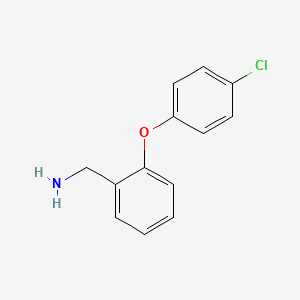

- Pharmaceutical Intermediate Synthesis : The compound serves as an intermediate for synthesizing various pharmaceutically active substances, highlighting its importance in drug development and synthesis (Han et al., 2018).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Eigenschaften

IUPAC Name |

tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4/h7-8H,5-6,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYSIWNZDIJKGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-Amino-6-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1320245.png)

![5,6-Dihydrofuro[2,3-d]pyrimidin-2-amine](/img/structure/B1320258.png)